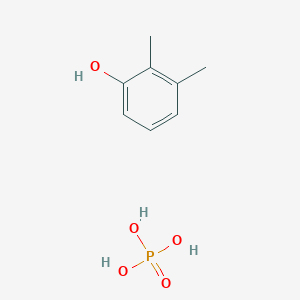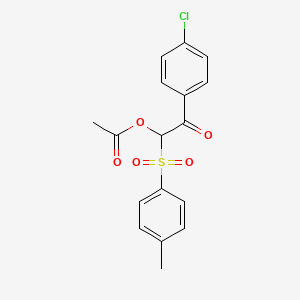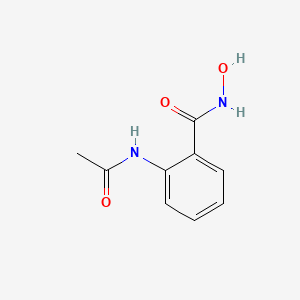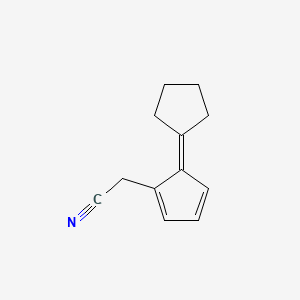![molecular formula C24H18O B14299076 7,14-Dimethylbenzo[m]tetraphen-3-ol CAS No. 114326-30-6](/img/structure/B14299076.png)
7,14-Dimethylbenzo[m]tetraphen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14-Dimethylbenzo[m]tetraphen-3-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-Dimethylbenzo[m]tetraphen-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7,14-Dimethylbenzo[m]tetraphen-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
7,14-Dimethylbenzo[m]tetraphen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: It is used in the production of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 7,14-Dimethylbenzo[m]tetraphen-3-ol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphene: A polycyclic aromatic hydrocarbon with a similar structure but without the methyl groups.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar methyl substitutions but different ring fusion.
Uniqueness
7,14-Dimethylbenzo[m]tetraphen-3-ol is unique due to its specific methyl substitutions and hydroxyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications and studies that require its unique characteristics.
Propriétés
Numéro CAS |
114326-30-6 |
|---|---|
Formule moléculaire |
C24H18O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol |
InChI |
InChI=1S/C24H18O/c1-14-19-10-7-16-5-3-4-6-21(16)23(19)15(2)24-20(14)11-8-17-13-18(25)9-12-22(17)24/h3-13,25H,1-2H3 |
Clé InChI |
PEKHNJOQYKIVSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


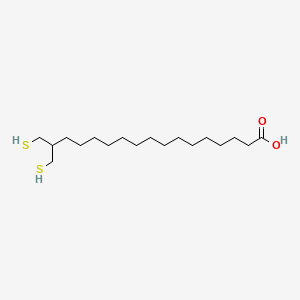
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
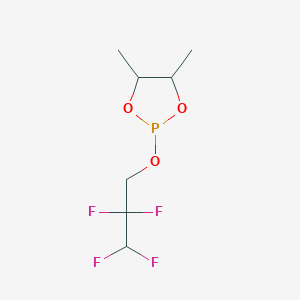
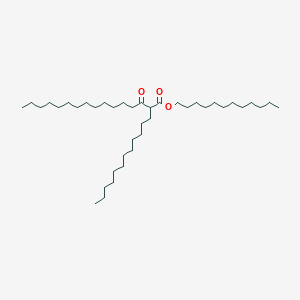
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
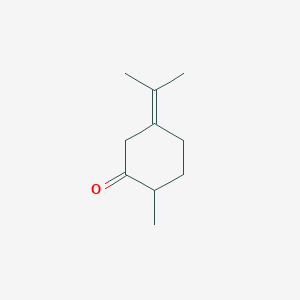
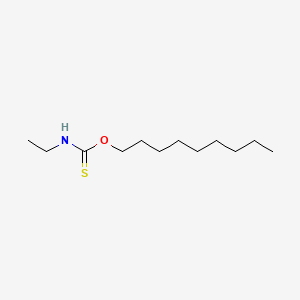
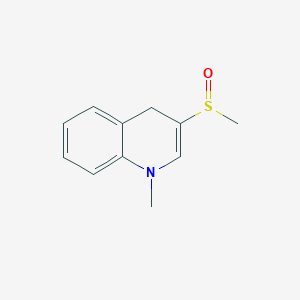
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
